molecular formula C18H40N2O8 B605471 Amino-PEG8-Amine CAS No. 82209-36-7

Amino-PEG8-Amine

Cat. No.: B605471
CAS No.: 82209-36-7
M. Wt: 412.52
InChI Key: QNNWDQWXZAXENQ-UHFFFAOYSA-N
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Description

Amino-PEG8-Amine is a versatile compound widely used in biochemical and pharmaceutical research. It is a polyethylene glycol (PEG) derivative with two terminal amine groups, making it highly reactive and suitable for various conjugation and modification applications. The compound’s hydrophilic PEG spacer enhances its solubility in aqueous media, making it an ideal candidate for use in biological systems .

Mechanism of Action

Target of Action

Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.

Result of Action

The primary result of this compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG8-Amine is typically synthesized through a series of chemical reactions involving the functionalization of PEG chains. One common method involves the reaction of PEG with amine-containing reagents under controlled conditions. The process often includes steps such as activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with an amine .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. Industrial methods may also involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWDQWXZAXENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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